molecular formula C21H21N3O3 B11001799 N-(1H-indol-5-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-5-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11001799
M. Wt: 363.4 g/mol
InChI Key: UPYADYXZWPFYCG-UHFFFAOYSA-N
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Description

N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines an indole ring, a methoxyphenyl group, and a pyrrolidinecarboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxyphenyl group, and the construction of the pyrrolidinecarboxamide moiety. The synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring using reagents such as methanol and a Lewis acid catalyst.

    Construction of the Pyrrolidinecarboxamide Moiety: This can be synthesized through a series of reactions, including the formation of a pyrrolidine ring via cyclization reactions and subsequent amide formation using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with an indole ring structure, which may have similar biological activities and applications.

    Methoxyphenyl Compounds: Molecules containing a methoxyphenyl group, which can exhibit similar chemical reactivity and properties.

    Pyrrolidinecarboxamide Derivatives: Compounds with a pyrrolidinecarboxamide moiety, which may have comparable pharmacological effects and uses.

The uniqueness of N-(1H-INDOL-5-YL)-2-(3-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific combination of these structural features, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-24-19(25)12-17(20(24)14-4-3-5-16(11-14)27-2)21(26)23-15-6-7-18-13(10-15)8-9-22-18/h3-11,17,20,22H,12H2,1-2H3,(H,23,26)

InChI Key

UPYADYXZWPFYCG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)NC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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